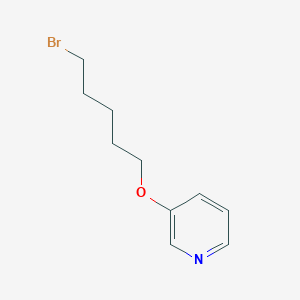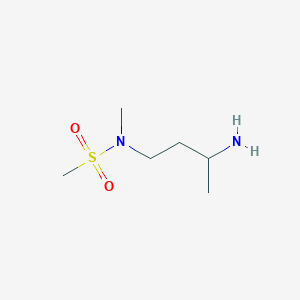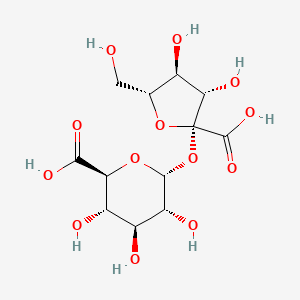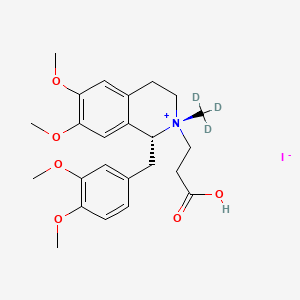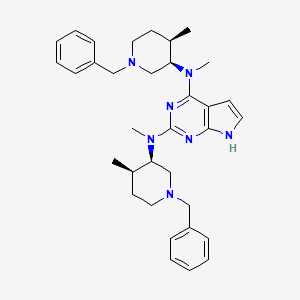
N,N'-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N'-dimethyl-7-deazapurine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a deazapurine moiety, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine typically involves multiple steps, starting with the preparation of the piperidine and deazapurine intermediates. The piperidine ring can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The deazapurine moiety is often prepared via nucleophilic substitution reactions on a purine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide: A compound with a similar structural motif but different functional groups.
Diol-Based HIV-1 Protease Inhibitor 4: Shares some structural similarities and is used in antiviral research.
Uniqueness
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is unique due to its specific combination of a piperidine ring and a deazapurine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C34H45N7 |
|---|---|
Poids moléculaire |
551.8 g/mol |
Nom IUPAC |
2-N,4-N-bis[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-N,4-N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C34H45N7/c1-25-16-19-40(21-27-11-7-5-8-12-27)23-30(25)38(3)33-29-15-18-35-32(29)36-34(37-33)39(4)31-24-41(20-17-26(31)2)22-28-13-9-6-10-14-28/h5-15,18,25-26,30-31H,16-17,19-24H2,1-4H3,(H,35,36,37)/t25-,26-,30+,31+/m1/s1 |
Clé InChI |
HMVNZODBSHEMTA-GJVGYNRESA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)N(C)[C@H]4CN(CC[C@H]4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)N(C)C4CN(CCC4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


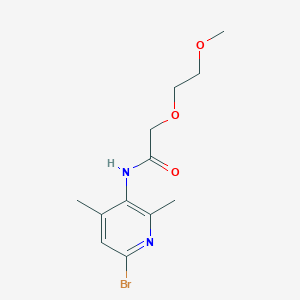

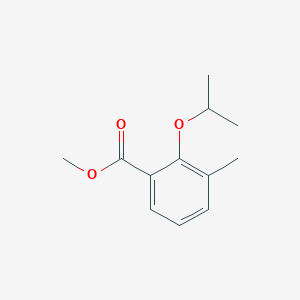
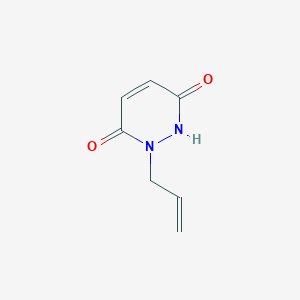
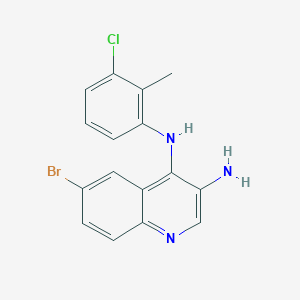
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
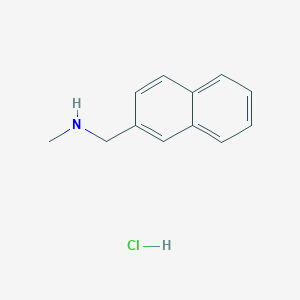
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
